molecular formula C24H22ClN3O2S B286287 (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B286287
M. Wt: 452 g/mol
InChI Key: JUBUJJXWZYFQCD-LXDPFISSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first identified as a p53 stabilizing agent, which led to its investigation as a potential cancer therapy.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its ability to stabilize the p53 protein. p53 is a tumor suppressor protein that plays a critical role in maintaining genomic stability and preventing the development of cancer. Mutations in p53 are common in many cancers, leading to the loss of its tumor suppressor function. (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one binds to the DNA-binding domain of p53, stabilizing it and preventing its degradation by ubiquitin ligases.
Biochemical and physiological effects:
(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells, and sensitize them to chemotherapy and radiation therapy. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to stabilize p53, which is a critical protein in many cellular processes. This makes it a promising candidate for cancer therapy. However, one limitation is that it may not be effective in all types of cancer, and may have limited efficacy in tumors with certain p53 mutations.

Future Directions

There are several future directions for research on (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective p53 stabilizing agents. Another area of interest is the investigation of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is interest in investigating the potential neuroprotective effects of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in neurodegenerative diseases.

Synthesis Methods

The synthesis of (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the condensation of 2-ethoxyethylamine, 4-chlorophenylhydrazine, and 2-cyano-3-(phenylimino)thiazolidin-4-one.

Scientific Research Applications

(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. By stabilizing p53, (2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

Molecular Formula

C24H22ClN3O2S

Molecular Weight

452 g/mol

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-(2-ethoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22ClN3O2S/c1-2-30-16-15-28-23(29)22(31-24(28)26-19-7-4-3-5-8-19)17-21-9-6-14-27(21)20-12-10-18(25)11-13-20/h3-14,17H,2,15-16H2,1H3/b22-17-,26-24?

InChI Key

JUBUJJXWZYFQCD-LXDPFISSSA-N

Isomeric SMILES

CCOCCN1C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/SC1=NC4=CC=CC=C4

SMILES

CCOCCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=NC4=CC=CC=C4

Canonical SMILES

CCOCCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=NC4=CC=CC=C4

Origin of Product

United States

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